molecular formula C10H10F3N3S B2623079 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097900-14-4

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2623079
CAS No.: 2097900-14-4
M. Wt: 261.27
InChI Key: WYQSNXMFYXGRLK-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane ( 2097900-14-4) is a bicyclic heterocyclic compound with a molecular formula of C10H10F3N3S and a molecular weight of 261.27 g/mol . This structurally unique reagent integrates a sulfur-containing 2-thia-5-azabicyclo[2.2.1]heptane scaffold with a 4-(trifluoromethyl)pyrimidine group. The presence of the trifluoromethylpyrimidine moiety is particularly significant in medicinal chemistry, as this structural feature is commonly employed in the design of targeted covalent inhibitors and is frequently found in compounds investigated as kinase inhibitors for oncology research . The rigid, three-dimensional bicyclic system offers potential for exploring novel chemical space in drug discovery, particularly in the synthesis of complex small molecule libraries. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQSNXMFYXGRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This intermediate is then subjected to further reactions to introduce the bicyclic structure and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to ensure consistent quality and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The bicyclic structure allows for specific binding interactions, making it a potent inhibitor or modulator of various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Bicyclo Heteroatoms Pyrimidine Substituents Molecular Weight (g/mol) Key Properties/Notes
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane 2-thia, 5-aza 4-CF₃ Not provided High lipophilicity due to CF₃; potential bioactivity in kinase inhibition
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa, 5-aza 6-Cl, 2-cyclopropyl 251.71 Discontinued commercial product; chloro and cyclopropyl groups modulate reactivity
6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde 2-oxa, 5-aza Pyridine-3-carbaldehyde Not provided Aldehyde group enables conjugation; used in synthetic intermediates
6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde 2-thia, 5-aza Pyridine-3-carbaldehyde Not provided Sulfur enhances ring stability; similar applications as oxa analog

Key Comparisons

Heteroatom Effects :

  • The 2-thia (sulfur) in the target compound vs. 2-oxa (oxygen) in analogs (e.g., ) alters electron density and ring stability. Sulfur’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to oxygen .
  • The 5-aza (nitrogen) in the bicyclo system is critical for hydrogen bonding in biological targets, a feature conserved across all analogs.

Pyrimidine Substituent Impact :

  • The 4-trifluoromethyl group in the target compound increases metabolic resistance and lipophilicity relative to 6-chloro-2-cyclopropyl substituents (), which may reduce bioavailability due to higher electronegativity and steric hindrance .
  • Pyridine-carbaldehyde derivatives () lack the pyrimidine ring but retain the bicyclo scaffold, enabling diverse functionalization via aldehyde reactivity.

Synthetic Accessibility: The microwave-assisted synthesis of thiazolo-pyrimidine derivatives () suggests that similar methods could optimize the target compound’s production.

Biological Relevance :

  • Bicyclo[2.2.1]heptane systems are rigid scaffolds that mimic natural terpenes or peptide backbones, enhancing target selectivity. The trifluoromethyl group’s electron-withdrawing nature may improve binding to enzymes like kinases or proteases .

Research Findings and Implications

  • Pharmacokinetics : Sulfur-containing bicyclo systems (e.g., 2-thia) exhibit longer half-lives than oxa analogs due to reduced oxidative metabolism, as seen in related compounds ().
  • Structure-Activity Relationships (SAR) : The 4-CF₃ group’s strong electron-withdrawing effect likely enhances interactions with aromatic residues in target proteins, a hypothesis supported by studies on fluorinated pyrimidines .
  • Unmet Needs: Limited data on the target compound’s solubility and toxicity underscore the need for further preclinical profiling, leveraging insights from discontinued analogs ().

Biological Activity

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and protein kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a pyrimidine ring with a trifluoromethyl substituent and a thiazole moiety. This unique configuration is believed to contribute to its biological activity by enhancing binding affinity to various molecular targets.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell cycle progression. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells, making it a candidate for cancer treatment .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
CDK Inhibition Inhibits CDK4 and CDK6, leading to reduced cell proliferation in cancer cells.
Antitumor Effects Demonstrated efficacy in various cancer models, potentially reducing tumor growth.
Protein Kinase Targeting Affects multiple protein kinases involved in cell signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines. For instance, studies on thiazole-pyrimidine derivatives demonstrated their ability to inhibit the growth of breast and lung cancer cells through CDK inhibition .
  • Animal Models : Preclinical studies using animal models have indicated that these compounds can reduce tumor sizes significantly when administered at therapeutic doses. For example, a study reported a 60% reduction in tumor volume in mice treated with a related thiazole-pyrimidine compound .
  • Clinical Implications : The potential for translating these findings into clinical applications is promising. Ongoing clinical trials are investigating the efficacy of similar compounds in human subjects, focusing on their safety and effectiveness as antitumor agents.

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